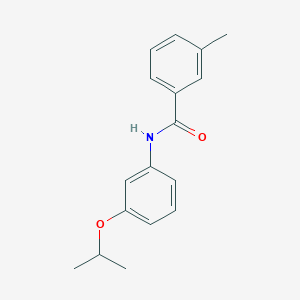

N-(3-isopropoxyphenyl)-3-methylbenzamide

Description

Overview of Benzamide (B126) Derivatives in Chemical Research

Benzamide derivatives are a significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This core structure serves as a versatile scaffold in organic synthesis and medicinal chemistry. The amide bond is a stable and common feature in many biologically active molecules. chemicalbook.com Researchers have extensively explored the synthesis and modification of benzamide derivatives to develop new compounds with a wide array of applications. prepchem.comchemicalbook.com

Significance of Substituted Benzamides in Diverse Academic Disciplines

The strategic placement of various substituents on both the benzene ring and the amide nitrogen of the benzamide core has led to the discovery of compounds with diverse biological and chemical properties. In medicinal chemistry, substituted benzamides are known to exhibit activities as antipsychotics, antidepressants, antiemetics, and enzyme inhibitors. google.comgoogle.comresearchgate.net For instance, compounds like amisulpride (B195569) and sulpiride (B1682569) are well-known substituted benzamides used in the treatment of psychiatric disorders. google.comresearchgate.net Beyond medicine, benzamide derivatives find applications in agriculture as pesticides and in materials science. nih.gov

Structural Characterization and Nomenclature of N-(3-isopropoxyphenyl)-3-methylbenzamide

The systematic IUPAC name for the compound is This compound . This name delineates its molecular structure:

Benzamide : The core structure consisting of a benzene ring attached to a carbonyl group which is, in turn, bonded to a nitrogen atom.

N-(3-isopropoxyphenyl) : This indicates that a 3-isopropoxyphenyl group is attached to the nitrogen atom of the amide. The "isopropoxy" group (a propane-2-yl group attached via an oxygen atom) is at the 3rd position of the phenyl ring that is bonded to the nitrogen.

3-methylbenzamide : This specifies that a methyl group is located at the 3rd position of the benzene ring of the benzoyl group.

A probable synthesis for this compound would involve the reaction of 3-isopropoxyaniline (B150228) with 3-methylbenzoyl chloride. chemicalbook.com This is a standard method for forming an amide bond, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the N-substituted benzamide and hydrochloric acid as a byproduct.

Table 1: Likely Precursors for the Synthesis of this compound

| Compound Name | Role in Synthesis | CAS Number |

| 3-Isopropoxyaniline | Amine precursor | 41406-00-2 |

| 3-Methylbenzoyl chloride | Acyl chloride precursor | 1711-06-4 |

Historical Context of Related Benzamide Compounds in Scientific Inquiry

The scientific journey of benzamide derivatives began with the discovery of the antibacterial properties of prontosil, a sulfonamide-containing dye, in the 1930s. This led to the development of the sulfa drugs, which, while not all being benzamides, highlighted the potential of aromatic amides in medicine. Over the following decades, extensive research into variously substituted benzamides led to the introduction of important drugs. For example, the development of antipsychotic benzamides began in the mid-20th century, offering new therapeutic options for schizophrenia. google.com This history underscores the importance of continued research into novel substituted benzamides, as they have consistently proven to be a rich source of new chemical entities with valuable properties.

Due to the absence of specific published research on This compound , a detailed and scientifically validated article on this particular compound cannot be provided. The information presented here is based on the general knowledge of benzamide chemistry and the properties of its likely precursors. Further empirical research and publication of data are necessary to fully characterize this specific chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-N-(3-propan-2-yloxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-12(2)20-16-9-5-8-15(11-16)18-17(19)14-7-4-6-13(3)10-14/h4-12H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGJQCALODAXSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of N 3 Isopropoxyphenyl 3 Methylbenzamide and Analogous Benzamides

Rational Design and Synthesis of Benzamide (B126) Derivatives for SAR Studies

The rational design of benzamide derivatives, including analogs of N-(3-isopropoxyphenyl)-3-methylbenzamide, is a cornerstone of modern medicinal chemistry and agrochemistry. The design process is often initiated from a known active compound or "lead." For instance, a series of N-substituted benzamide derivatives were designed based on the structure of Entinostat (MS-275), a known histone deacetylase (HDAC) inhibitor, by modifying the linker region of the molecule. researchgate.net Another common strategy is bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. This approach was used to design novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) to discover new pesticidal leads. nih.gov

The synthesis of these designed compounds typically follows established chemical pathways. A prevalent method for creating the core benzamide structure is the condensation reaction between a substituted benzoic acid and a substituted aniline (B41778). researchgate.net To facilitate this reaction, the carboxylic acid is often activated. This can be achieved by converting the benzoic acid to a more reactive benzoyl chloride, for example, by using thionyl chloride (SOCl₂). mdpi.com The resulting benzoyl chloride is then reacted with the appropriate amine to form the amide bond.

Alternatively, coupling reagents can be used to directly form the amide bond from the carboxylic acid and amine. A common system involves using N,N′-diisopropylcarbodiimide (DIC) as the coupling reagent in conjunction with N-hydroxybenzotriazole (HOBt) as an activating agent. mdpi.com The synthesis of more complex analogs, such as those containing heterocyclic rings, involves multi-step reaction sequences that may include esterification, cyanation, and cyclization before the final aminolysis step to form the benzamide. nih.gov For example, the synthesis of certain bis(pyridine-2-carboxamidines) involved reacting dianiline precursors with N-(tert-butoxycarbonyl)pyridine-2-carbimidothioate in the presence of HgCl₂ and Et₃N, a protocol particularly useful for electron-poor anilines. nih.gov

The general synthetic scheme for many benzamide derivatives can be summarized as the acylation of a substituted aniline with a substituted benzoyl derivative.

General Synthetic Route for Benzamides

Impact of Substituent Position and Nature on Biological Activity Profiles

The biological activity of benzamide derivatives is highly sensitive to the nature and position of substituents on both the benzoyl and aniline rings. Structure-activity relationship (SAR) studies systematically explore these variations to optimize a compound's desired effect.

Substituent Nature: The type of functional group has a profound impact. In a study of tris-benzamides as estrogen receptor modulators, replacing a critical hydroxyl group with a methoxy (B1213986) group (changing it from a hydrogen-bond donor/acceptor to only an acceptor) was detrimental to activity, highlighting the importance of the hydrogen-bonding capability for receptor interaction. acs.org In another series of benzamides designed as androgen receptor inhibitors, a nitro group at the N-terminus was found to be essential for biological activity. nih.gov For isoxazole-containing benzamides, the introduction of halogens (F, Cl, Br) or small alkyl groups (Me, Et) at the para-position of a phenyl ring slightly enhanced chitin (B13524) synthesis inhibition, whereas bulky or electron-withdrawing groups like t-Bu and NO₂ drastically decreased activity. nih.gov

Substituent Position: The location of a substituent (ortho, meta, para) is equally critical. In one study on fungicidal benzamides, compounds with a 2-fluoro substituent on the benzene (B151609) ring showed superior inhibitory activity against the tested fungi compared to other substitutions. nih.gov However, in the same study, moving a substituent between different positions on the aniline ring (compounds 7h, 7i, 7j) had little effect on larvicidal activity. nih.gov The lipophilicity, a key parameter for drug absorption and distribution, is also affected by substituent placement. A halogen or alkyl group in the 3-position of the aromatic ring increases apparent lipophilicity only half as much as a similar substituent in the 5-position, an effect attributed to a combination of steric and electronic influences on adjacent functional groups. nih.gov

Steric Effects: The size and bulk of a substituent can influence how well the molecule fits into its biological target. A general trend observed in one series of larvicidal benzamides was that less sterically hindered substitutions on the aniline moiety led to increased activity, presumably by reducing obstacles to the compound binding with its target receptor. nih.gov

The following table summarizes findings from an SAR study on N-phenylbenzamide derivatives against Enterovirus 71, illustrating the impact of substituents on the aniline ring.

| Compound | R | IC₅₀ (µM) |

| 1a | H | > 100 |

| 1b | 4-F | 58 ± 1.5 |

| 1c | 4-Cl | 25 ± 1.2 |

| 1d | 4-CH₃ | 89 ± 2.1 |

| 1e | 4-Br | 5.7 ± 0.8 |

Data sourced from a study on N-phenylbenzamide derivatives as Enterovirus 71 inhibitors. mdpi.com

Stereochemical Considerations in Benzamide Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a pivotal role in the biological activity of benzamide derivatives. Chiral centers within a molecule can lead to the existence of enantiomers and diastereomers, which, despite having the same chemical formula, can exhibit vastly different pharmacological profiles. mdpi.com

The differential activity of stereoisomers often arises from the specific geometry required for a ligand to bind effectively to its biological target, such as an enzyme or receptor active site. These sites are themselves chiral and will preferentially interact with one stereoisomer over another. nih.gov

A study on nature-inspired 3-Br-acivicin isomers and their amide derivatives provides a clear example of this principle. The investigation revealed that only the isomers with the natural (5S, αS) stereochemistry displayed significant antiplasmodial activity against P. falciparum. mdpi.com For instance, the methyl ester derivative with (5S, αS) configuration was approximately 10-fold more potent than its (5R, αR) enantiomer, while the corresponding diastereoisomers were essentially inactive. mdpi.com This stark difference in activity suggests that the biological target, and potentially the cellular uptake transporters, can distinguish between the isomers, and that a specific 3D conformation is necessary for recognition and subsequent inhibitory action. mdpi.com

In another example, the pharmacological investigation of Pterotaberna alkaloids, which include 2-acylindole structures, showed that methuenine (B1234388) and its stereoisomer, 16-epimethuenine, possessed interesting but distinct pharmacological properties, while other related alkaloids were nearly inactive. nih.gov This underscores that even subtle changes in the spatial orientation of a functional group can dramatically alter the interaction with a biological system. nih.gov

Ligand-Receptor Interaction Analysis through SAR Data

Structure-activity relationship (SAR) data is fundamental to deciphering how a ligand, such as a benzamide derivative, interacts with its protein target. By systematically altering parts of the molecule and observing the effect on biological activity, researchers can infer which functional groups are critical for binding and which regions of the molecule are likely in close contact with the receptor. acs.org

For example, in the development of tris-benzamide inhibitors of the estrogen receptor (ERα), SAR studies revealed that a 2-hydroxyethyl group was important for binding affinity. acs.org The deletion of this hydroxyl group resulted in a significant loss of activity, leading to the inference that this group participates in a crucial hydrogen bond interaction with the ERα protein. acs.org Similarly, in a series of bis-benzamides designed to inhibit the androgen receptor (AR), a nitro group at the N-terminus was identified as essential for activity, suggesting it forms a key interaction within the AR binding pocket. nih.gov

This process allows for the construction of a pharmacophore model, which is an abstract representation of all the molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for optimal ligand-receptor binding. The analysis of ligand-receptor pairs can reveal complex communication networks, such as the autocrine and paracrine signaling between different cell types in a disease state. nih.gov For instance, identifying which ligands and receptors are overexpressed can pinpoint key interactions driving the disease process. nih.gov

The binding of angiotensin II (Ang II) and its antagonists to its receptors provides a model for how ligands can engage with G-protein coupled receptors (GPCRs). Ang II adopts a specific binding mode that allows for simultaneous contacts with both the extracellular surface and the deeper transmembrane domains of the receptor. mdpi.com SAR studies on Ang II analogs, such as introducing substituents on specific amino acid residues, have helped to map these critical interaction points and develop selective ligands for different receptor subtypes. mdpi.com

Computational Approaches in SAR Elucidation (e.g., Physicochemical Property Prediction, Molecular Descriptor Analysis)

Computational chemistry has become an indispensable tool for understanding and expanding upon experimental SAR data. These methods can rationalize observed activities and predict the properties of novel, unsynthesized compounds, thereby accelerating the drug discovery and development process.

Quantitative Structure-Activity Relationship (QSAR): QSAR models seek to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating various molecular descriptors for each compound and using statistical methods to build a predictive equation. For instance, in a study of isoxazole-containing benzamides, the inhibitory activity against chitin synthesis was quantitatively analyzed using the Hansch-Fujita method. nih.gov The analysis showed that bulky substituents, as defined by the negative steric parameter Eₛ, were detrimental to activity. nih.gov This provides a quantitative basis for the qualitative observation that less steric hindrance is favorable.

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This allows for the visualization of potential ligand-receptor interactions at an atomic level. researchgate.net In the study of N-substituted benzamides as potential antitumor agents, molecular docking was used to study the binding affinity towards histone deacetylases (HDACs). The simulations revealed that the most active compounds formed specific hydrogen bonds, van der Waals bonds, and hydrophobic interactions with key residues in the active sites of HDAC2 and HDAC8, providing a structural explanation for their inhibitory activity. researchgate.net

Physicochemical Property Prediction: Computational tools are widely used to predict key drug-like properties, such as lipophilicity (logP), solubility, and membrane permeability. researchgate.net These predictions help in the early stages of design to avoid compounds with poor pharmacokinetic profiles. For example, multiple regression analysis has been used to express lipophilicity (log kwo) as the sum of pi contributions from various substituents, allowing for the prediction of how structural changes will affect this crucial property. nih.gov

The following table shows calculated physicochemical properties for a set of antiplasmodial 2-phenoxybenzamides, illustrating how computational tools are used to evaluate drug-likeness.

| Compound | PfNF54 IC₅₀ (µM) | logP | logD₇.₄ |

| 1 | 1.050 | 5.37 | 5.37 |

| 12 | 0.449 | 6.27 | 6.27 |

| 13 | 0.269 | 6.02 | 4.41 |

| 14 | 5.090 | 4.39 | 4.29 |

Data sourced from a study on 2-phenoxybenzamides. researchgate.net logP and logD₇.₄ are calculated measures of lipophilicity.

Mechanistic Studies of Biological Interactions of Benzamide Compounds

Identification of Putative Biological Targets for Benzamide (B126) Scaffolds

The versatility of the benzamide core allows for its interaction with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities. Researchers have identified several key classes of proteins as putative targets for compounds featuring this scaffold.

Benzamide derivatives have been extensively investigated as inhibitors of various enzymes critical in disease pathogenesis.

Kinases: Numerous benzamide-containing molecules have been developed as kinase inhibitors. For instance, novel 4-chloro-N-phenyl benzamide derivatives have been identified as inhibitors of p38α mitogen-activated protein kinase, a key enzyme in inflammatory and stress responses implicated in cancer and other diseases benthamdirect.com. The multi-objective optimization of benzamide derivatives as Rho Kinase (ROCK) inhibitors has also been explored, highlighting the potential of this scaffold in targeting enzymes involved in cellular contraction and motility nih.gov. Additionally, researchers at Purdue University have developed benzamide derivatives that potently inhibit Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK12, which are important targets in cancer therapy flintbox.com. Another study identified N-(2-(benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold for agents that protect pancreatic β-cells against endoplasmic reticulum stress, a process in which kinases are involved researchgate.net.

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing a crucial role in cancer metastasis and tissue remodeling nih.govmdpi.com. Novel Ilomastat analogs incorporating substituted benzamide groups have been designed as potent and selective inhibitors of MMP-2 nih.gov. These compounds exhibit anti-tumor metastatic activity by binding to the catalytic active pocket of MMP-2, in some cases through a non-zinc-chelating mechanism nih.gov. The development of selective MMP inhibitors is a significant area of research, as early broad-spectrum inhibitors showed a lack of efficacy in clinical trials, partly due to a lack of selectivity mdpi.com.

Succinate Dehydrogenase (SDH): Carboxamide derivatives represent a major class of succinate dehydrogenase inhibitors (SDHIs) used as fungicides in agriculture nih.govacs.org. SDH is a key enzyme in both the tricarboxylic acid cycle and the mitochondrial respiratory chain mdpi.com. The inhibition of SDH disrupts cellular respiration and energy production mdpi.com. The reversible nature of some SDHIs is important, allowing for a transient effect where the mitochondrial complex can return to its normal function over time google.com.

Other Enzymes: Benzamide derivatives have also been shown to inhibit other important enzymes. For example, N-(2-aminophenyl)-benzamide derivatives are effective inhibitors of class I histone deacetylase (HDAC) enzymes, which are involved in the epigenetic regulation of gene expression and are validated targets in oncology acs.orgnih.gov. Additionally, novel benzenesulfonamides carrying a benzamide moiety have been reported as potent inhibitors of carbonic anhydrase and acetylcholinesterase at nanomolar levels nih.gov.

Beyond enzyme inhibition, benzamide scaffolds are integral to molecules that modulate the function of various cell surface receptors.

G Protein-Coupled Receptors (GPCRs): GPCRs are a large family of transmembrane receptors that play a central role in signal transduction. Allosteric modulation of GPCRs by small molecules offers a promising therapeutic strategy with the potential for greater selectivity compared to orthosteric ligands researchgate.netacs.org. Benzamide-containing compounds have been identified as allosteric modulators of GPCRs. For instance, a series of 2-sulfonamidebenzamides have been characterized as allosteric modulators of MrgX1, a non-opioid receptor target for the potential treatment of chronic pain nih.gov. Furthermore, 3-((4-benzylpyridin-2-yl)amino)benzamides have been discovered as potent GPR52 G protein-biased agonists, which could be valuable for treating neuropsychiatric and neurological diseases nih.gov.

NMDA Receptors: N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function is implicated in various neurological and psychiatric disorders nih.govresearchgate.netdntb.gov.uaresearchgate.netfrontiersin.org. Benzazepine derivatives, which incorporate a benzamide-like structure, have been shown to act as downstream allosteric modulators of NMDA receptors. These compounds can bind to the ifenprodil pocket in the amino-terminal domain, leading to the inhibition of receptor function nih.govresearchgate.netdntb.gov.uaresearchgate.net. This modulation can be splice variant-selective, offering a path to more targeted therapeutic interventions nih.govresearchgate.netdntb.gov.uaresearchgate.net.

Cellular Pathway Interrogation and Signal Transduction Modulation

The interaction of benzamide compounds with their biological targets initiates a cascade of downstream cellular events, modulating various signaling pathways. For example, the inhibition of kinases like p38α MAPK by benzamide derivatives can interfere with inflammatory signaling cascades benthamdirect.com. Similarly, the inhibition of HDACs by benzamide-based compounds can alter gene expression profiles, leading to anti-proliferative and pro-apoptotic effects in cancer cells acs.orgnih.gov.

The modulation of GPCRs by benzamide agonists can trigger G protein-mediated signaling or β-arrestin pathways, leading to diverse physiological responses. The discovery of G protein-biased agonists for GPR52 demonstrates the potential to selectively activate certain downstream pathways while avoiding others, which may reduce side effects nih.gov. In the context of NMDA receptors, allosteric modulation by benzazepine derivatives can alter ion flux and downstream calcium signaling, thereby impacting synaptic function and neuronal health nih.govresearchgate.netdntb.gov.uaresearchgate.net.

Molecular Docking and Binding Mode Analysis of Benzamide Ligands

Molecular docking studies are instrumental in elucidating the binding modes of benzamide ligands within the active sites or allosteric pockets of their target proteins. These computational techniques provide insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that govern ligand binding and affinity.

For instance, docking studies of N-(2-aminophenyl)-benzamide inhibitors with HDAC1 have revealed that the N-(2-aminophenyl)benzamide moiety acts as a zinc-binding group, inserting deep into the enzyme's catalytic site acs.org. Similarly, molecular docking of novel Ilomastat analogs showed their binding to the catalytic active pocket of MMP-2 nih.gov. In the case of Rho kinase inhibitors, a multi-objective workflow integrating 4D-QSAR and molecular docking was used to model their inhibitory activity and toxicity simultaneously nih.gov. Such studies are crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors.

| Compound Class | Target Protein | Key Interactions Observed in Docking |

| N-(2-aminophenyl)-benzamides | HDAC1 | Zinc-binding via the N-(2-aminophenyl)benzamide group, insertion into the catalytic site. acs.org |

| Ilomastat analogs | MMP-2 | Binding to the catalytic active pocket, some via a non-zinc-chelating mechanism. nih.gov |

| Benzamide derivatives | Rho Kinase | Binding to the ROCK2 active site. nih.gov |

| Benzoylselenoureas | Urease | Coordination with the Ni(II) center in a bidentate mode, likely involving the amide oxygen and selenium atoms. acs.org |

In Vitro Assays for Characterizing Biological Effects (e.g., Kinase Activity Assays, Cell-based Functional Assays)

A variety of in vitro assays are employed to characterize the biological effects of benzamide compounds and to quantify their potency and selectivity.

Enzyme Activity Assays: These assays directly measure the inhibitory effect of a compound on its target enzyme. For example, the inhibitory activity of benzamide derivatives against kinases is often determined using kinase activity assays that measure the phosphorylation of a substrate. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are determined from these assays. For instance, novel benzamide derivatives were shown to inhibit CDK2 and CDK12 with IC50 values in the nanomolar range flintbox.com. Similarly, the inhibitory potency of compounds against MMPs and HDACs is quantified using specific enzymatic assays nih.govacs.org.

Cell-based Functional Assays: These assays assess the effect of a compound on cellular processes in a more physiologically relevant context. Examples include cell proliferation assays to determine the anti-cancer activity of HDAC or kinase inhibitors acs.org. For GPCR modulators, cell-based assays measuring downstream signaling events, such as changes in intracellular calcium or cAMP levels, are used to determine agonist or antagonist activity and to assess signaling bias nih.gov. Invasion assays using cancer cell lines are employed to evaluate the anti-metastatic potential of MMP inhibitors nih.gov.

The following table provides examples of in vitro assays used for different classes of benzamide compounds:

| Compound Class | Target | In Vitro Assay Examples |

| Kinase Inhibitors | CDKs, Rho Kinase | Kinase activity assays (measuring substrate phosphorylation), Cell proliferation assays. nih.govflintbox.com |

| MMP Inhibitors | MMP-2, MMP-9 | Enzyme inhibition assays (measuring cleavage of a fluorescent substrate), Cell invasion assays. nih.gov |

| HDAC Inhibitors | HDAC1, HDAC2 | HDAC enzyme inhibition assays, Western blotting for histone acetylation levels, Cell proliferation assays. acs.org |

| GPCR Modulators | GPR52, MrgX1 | cAMP assays, Calcium mobilization assays, β-arrestin recruitment assays. nih.govnih.gov |

| NMDA Receptor Modulators | NMDA Receptor | Electrophysiological recordings (e.g., patch-clamp) to measure ion channel activity. nih.govresearchgate.netdntb.gov.uaresearchgate.net |

Preclinical In Vivo Models for Mechanistic Validation (e.g., Animal Models for Pathway Disruption)

To validate the mechanisms of action and therapeutic potential of benzamide compounds identified in vitro, preclinical studies in animal models are essential. These in vivo models allow for the assessment of a compound's efficacy, pharmacokinetics, and target engagement in a whole-organism context.

For example, the anti-tumor activity of benzamide-based HDAC inhibitors can be evaluated in mouse xenograft models, where human cancer cells are implanted into immunocompromised mice. The effect of the compound on tumor growth and metastasis can then be monitored. The anti-fatigue effects of certain benzamide derivatives have been investigated in weight-loaded forced swimming mice mdpi.com. Animal models of neuropsychiatric disorders are used to test the efficacy of NMDA receptor modulators and GPCR agonists nih.gov. These preclinical studies are a critical step in the drug discovery and development process, providing the necessary data to support the transition to clinical trials.

Preclinical Pharmacological Evaluation and Target Profiling of Benzamide Derivatives

Evaluation of Binding Affinity and Selectivity for Identified Targets

No publicly available data exists detailing the binding affinity or selectivity of N-(3-isopropoxyphenyl)-3-methylbenzamide for any specific biological targets.

In Vitro Functional Potency Assessment in Cell Lines and Isolated Systems

There is no information in the public domain regarding the in vitro functional potency of this compound in any cell lines or isolated biological systems.

Assessment of Pharmacokinetic Parameters in Preclinical Animal Models (e.g., Oral Bioavailability, Clearance, Half-life, Central Nervous System Penetration)

Specific pharmacokinetic parameters for this compound, such as its oral bioavailability, clearance rate, elimination half-life, and ability to penetrate the central nervous system in preclinical animal models, have not been reported in the available scientific literature.

In Vivo Efficacy Studies in Animal Models of Disease (excluding therapeutic claims, focusing on mechanistic effects)

No in vivo efficacy studies in any animal models of disease have been published that investigate the mechanistic effects of this compound.

Development of Assays for Preclinical Screening and Lead Optimization

There are no specific assays described in the literature that have been developed for the preclinical screening or lead optimization of this compound.

Computational Chemistry and Molecular Modeling Applications in Benzamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure, geometry, and reactivity of molecules. Methods like Density Functional Theory (DFT) are frequently used to predict molecular properties such as orbital energies (HOMO and LUMO), electrostatic potential, and bond characteristics. nih.gov

For benzamide (B126) derivatives, these calculations can elucidate the distribution of electron density and identify sites susceptible to electrophilic or nucleophilic attack. For instance, a study on a sulfonamide-Schiff base derivative used DFT with the B3LYP/6−311G+(d,p) level of theory to optimize the molecular structure and analyze its molecular electrostatic potential and frontier molecular orbitals. nih.gov Such analysis helps in understanding the molecule's reactivity and potential interaction with biological targets. nih.gov Another study on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide utilized quantum-chemical calculations to define its optimized state and predict its free energy. researchgate.net

| Property | Description | Potential Significance for N-(3-isopropoxyphenyl)-3-methylbenzamide |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | Shows the charge distribution and is used to predict reactivity sites. mdpi.com | Identifies regions likely to engage in hydrogen bonding or other electrostatic interactions. mdpi.com |

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. chemspider.com In drug discovery, MD simulations are crucial for understanding how a ligand, such as a benzamide derivative, interacts with a protein target. These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the conformational changes that occur upon binding. epstem.netnih.gov

For example, MD simulations have been used to study the interaction of benzamide derivatives with various protein targets. A study on benzamide derivatives as ROCK1 inhibitors used MD simulations to demonstrate the stability of the compounds in the binding pocket of the kinase. bsu.by Similarly, research on N-(phenylcarbamoyl)benzamide employed molecular dynamics to assess the binding free energy between the ligand and its receptor. nih.gov These simulations provide a dynamic view of the binding process that is complementary to the static picture offered by molecular docking. epstem.net

A hypothetical MD simulation study of this compound with a target protein would aim to determine the parameters shown in the table below.

| Simulation Parameter | Description | Insights Gained |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein-ligand complex over time. | Indicates the stability of the complex during the simulation. |

| Binding Free Energy (e.g., MM/PBSA) | Calculation of the free energy of binding of the ligand to the protein. | Predicts the affinity of the ligand for the target protein. |

| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds between the ligand and protein. | Reveals key interactions responsible for binding specificity. |

| Conformational Changes | Analysis of changes in the protein's secondary and tertiary structure upon ligand binding. | Provides information on the mechanism of action of the ligand. |

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. sigmaaldrich.com This approach significantly reduces the time and cost associated with drug discovery by prioritizing compounds for experimental screening. sigmaaldrich.com Virtual screening can be either ligand-based, using the structure of known active compounds, or structure-based, using the 3D structure of the target protein. researchgate.net

In the context of benzamides, virtual screening has been successfully applied to discover novel inhibitors for various targets. For instance, a study on glucokinase activators performed a virtual screening of the ZINC database to identify novel benzamide derivatives with potential antidiabetic activity. nih.gov Another study used iterative cycles of virtual screening to identify a novel chemical class of benzamide analogs as negative allosteric modulators of neuronal nicotinic receptors. researchgate.net

For this compound, a virtual screening approach could be used to identify potential protein targets or to design new analogs with improved activity. The process would typically involve the steps outlined in the following table.

| Step | Description | Outcome |

| Library Preparation | A large database of chemical compounds is prepared in a suitable format for screening. | A diverse set of molecules ready for virtual screening. |

| Target Preparation | The 3D structure of the protein target is prepared, and the binding site is defined. | A receptor model ready for docking. |

| Molecular Docking | The library of compounds is docked into the binding site of the target protein. | A ranked list of compounds based on their predicted binding affinity. |

| Hit Selection and Refinement | The top-ranked compounds are selected for further analysis and potential experimental testing. | A smaller, more focused set of potential lead compounds. |

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The pharmacokinetic properties of a drug candidate, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success. nih.gov In silico methods for predicting ADME properties have become a standard part of the drug discovery process, allowing for the early identification of compounds with unfavorable pharmacokinetic profiles.

Various computational models are available to predict properties such as intestinal absorption, blood-brain barrier permeability, plasma protein binding, and metabolic stability. For benzamide derivatives, several studies have reported the use of in silico ADME prediction. For example, a study on N-(phenylcarbamoyl)benzamide used the pkCSM tool to predict its ADME properties and found satisfactory distribution with low metabolism. nih.gov Another study on N-(1-adamantylcarbamothioyl)benzamides also reported a favorable predicted ADME profile for the synthesized compounds.

The following table presents a selection of key ADME properties that would be predicted for this compound to assess its drug-like potential.

| ADME Property | Predicted Value (Illustrative) | Implication |

| Human Intestinal Absorption (%) | > 80% | Good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability | LogBB > -1.0 | Potential to cross the BBB and act on central nervous system targets. |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower likelihood of drug-drug interactions involving this metabolic enzyme. |

| Ames Test | Non-mutagenic | Lower likelihood of being carcinogenic. |

Cheminformatics Approaches for Chemical Space Exploration and Library Design

Cheminformatics involves the use of computational methods to analyze and organize large sets of chemical data. It plays a crucial role in exploring the chemical space of a particular class of compounds and in designing diverse or focused compound libraries for high-throughput screening. Techniques such as principal component analysis (PCA) can be used to visualize and compare the chemical space occupied by different sets of molecules.

In the field of benzamide research, cheminformatics can be used to understand the structure-activity relationships (SAR) within a series of compounds and to guide the design of new analogs with desired properties. By analyzing the chemical space of known benzamide inhibitors for a particular target, it is possible to identify key structural features that are important for activity. This information can then be used to design a library of new benzamides that are more likely to be active.

The application of cheminformatics to design a library of analogs based on the this compound scaffold would involve the steps described below.

| Step | Description | Goal |

| Scaffold Definition | The core structure of this compound is defined as the starting point. | To establish the common framework for the new library. |

| Chemical Space Analysis | The properties of known active benzamides are analyzed to define a target region in chemical space. | To identify the physicochemical properties associated with desired activity. |

| Virtual Library Enumeration | A large number of virtual compounds are generated by adding different substituents to the scaffold. | To create a diverse set of potential new molecules. |

| Library Filtering and Selection | The virtual library is filtered based on predicted ADME properties and other drug-like criteria. | To select a smaller, more promising set of compounds for synthesis and testing. |

Future Research Directions and Potential Academic Applications for N 3 Isopropoxyphenyl 3 Methylbenzamide

Exploration of Novel Synthetic Pathways for Benzamide (B126) Synthesis

The synthesis of N-arylbenzamides is a cornerstone of organic chemistry, with ongoing research focused on developing more efficient, sustainable, and versatile methods. Future research on the synthesis of N-(3-isopropoxyphenyl)-3-methylbenzamide could explore several innovative pathways beyond traditional methods.

One promising avenue is the use of copper-catalyzed reactions. A novel method for synthesizing N-aryl amides involves the use of inexpensive copper(I) iodide as a catalyst with arenediazonium salts and primary amides. organic-chemistry.org This approach is noted for its high efficiency and environmental friendliness, avoiding the need for more expensive and toxic catalysts like palladium or ruthenium. organic-chemistry.org Another copper-based method utilizes copper(I) oxide immobilized on nitrogen-doped carbon nanotubes to facilitate the coupling of aryl halides with amides. researchgate.net

Modern synthetic strategies also focus on one-pot procedures to improve efficiency. For instance, a one-pot synthesis of N,N-diethyl-m-toluamide (DEET), a structurally related benzamide, has been developed using 1,1'-carbonyldiimidazole, which simplifies the process and reduces total procedure time. Such methodologies could be adapted for the synthesis of this compound.

Further research could also investigate alternative starting materials and reaction conditions. For example, the synthesis of N-methyl-3,3-diphenylpropylamine, another related amide, has been achieved through a process that avoids corrosive reagents like thionyl chloride and expensive reducing agents like borohydride, instead utilizing a multi-step pathway involving a Friedel-Crafts reaction, catalytic hydrogenation, and subsequent methylation. google.com Exploring similar greener and more cost-effective routes for this compound would be a valuable contribution to synthetic chemistry.

Table 1: Comparison of Potential Synthetic Pathways for this compound

| Synthetic Method | Key Features | Potential Advantages |

| Copper-Catalyzed Coupling | Uses copper(I) iodide or copper(I) oxide as a catalyst. organic-chemistry.orgresearchgate.net | High efficiency, lower cost, and more environmentally friendly compared to palladium-based methods. organic-chemistry.org |

| One-Pot Synthesis | Combines multiple reaction steps into a single procedure. | Reduced reaction time, simplified purification, and improved overall yield. |

| Alternative Reagent Strategies | Avoids hazardous reagents like thionyl chloride. google.com | Increased safety, reduced environmental impact, and lower cost. google.com |

Investigation of Undiscovered Biological Targets for Benzamide Scaffolds

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. While the specific biological targets of this compound are unknown, its structure suggests several avenues for investigation.

A significant area of research for benzamide derivatives is in the treatment of neurodegenerative diseases. For example, N-arylbenzamide derivatives have been identified as potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a promising therapeutic target for Parkinson's disease. nih.govnih.gov Given this precedent, this compound could be screened for activity against LRRK2 and other kinases implicated in neurodegeneration.

Benzamide derivatives have also shown promise as antimicrobial agents. Studies on N-phenylbenzamide derivatives have demonstrated their potential to target the DNA of kinetoplastid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis. nih.gov Furthermore, other substituted benzamides have exhibited insecticidal and fungicidal properties. nih.gov Therefore, screening this compound against a panel of bacterial, fungal, and parasitic pathogens could reveal novel antimicrobial activities.

The antiproliferative activity of benzamides is another area of active research. Novel N-substituted benzimidazole (B57391) carboxamides have shown selective activity against cancer cell lines, such as MCF-7. nih.gov Investigating the potential of this compound to inhibit cancer cell growth could open up new avenues for oncology research.

Table 2: Potential Biological Targets for this compound

| Target Class | Potential Application | Rationale based on Related Compounds |

| Kinases (e.g., LRRK2) | Neurodegenerative diseases (e.g., Parkinson's) nih.govnih.gov | N-arylbenzamide scaffold is a known LRRK2 inhibitor. nih.gov |

| Microbial Targets | Infectious diseases (bacterial, fungal, parasitic) nih.govnih.gov | Benzamide derivatives have shown broad-spectrum antimicrobial activity. nih.govnih.gov |

| Tumor-Related Proteins | Cancer therapy nih.gov | Substituted benzamides have demonstrated antiproliferative effects in cancer cell lines. nih.gov |

Application of Advanced Spectroscopic Techniques for Structural and Interaction Analysis

A thorough understanding of the three-dimensional structure of this compound and its interactions with biological targets is crucial for its development. Advanced spectroscopic techniques can provide invaluable insights in this regard.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly two-dimensional (2D) NMR, would be essential for the complete structural elucidation of the molecule in solution. numberanalytics.com Techniques like COSY, HSQC, and HMBC can confirm the connectivity of atoms and provide information about the molecule's conformation.

X-ray crystallography could be employed to determine the solid-state structure of this compound. This would provide precise information about bond lengths, bond angles, and intermolecular interactions in the crystalline form, which is vital for understanding its physical properties and for structure-based drug design.

To study its interactions with potential biological targets, techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) could be used to quantify binding affinity and thermodynamics. Furthermore, Fluorescence Spectroscopy could be employed to study binding events if the target protein has intrinsic fluorescence or if a fluorescently labeled version of the compound is synthesized. nih.gov

Raman spectroscopy , and its more sensitive variant, Surface-Enhanced Raman Spectroscopy (SERS) , can provide vibrational information about the molecule and how it changes upon binding to a target. numberanalytics.com This can offer clues about which parts of the molecule are involved in the interaction.

Table 3: Advanced Spectroscopic Techniques and Their Applications

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| 2D NMR Spectroscopy numberanalytics.com | Detailed molecular structure and conformation in solution. numberanalytics.com | Confirms chemical structure and identifies preferred conformations. |

| X-ray Crystallography | Precise solid-state structure. | Provides a basis for computational modeling and structure-activity relationship studies. |

| Fluorescence Spectroscopy nih.gov | Binding interactions with biological targets. nih.gov | Characterizes the affinity and kinetics of binding to proteins. |

| SERS numberanalytics.com | Vibrational information upon binding. numberanalytics.com | Identifies specific molecular groups involved in target interaction. |

Integration of Artificial Intelligence and Machine Learning in Benzamide Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govaccscience.comjsr.orgmdpi.comnih.gov These technologies can be powerfully applied to the research of this compound and other benzamides.

AI/ML algorithms can be used to predict the biological activities and physicochemical properties of novel benzamide derivatives. nih.gov By training models on large datasets of known benzamides and their properties, it is possible to screen virtual libraries of related compounds and prioritize those with the highest probability of success for synthesis and testing. This can significantly reduce the time and cost of the drug discovery process. accscience.com

Generative AI models can be employed for de novo drug design, creating entirely new benzamide structures with desired properties. mdpi.com These models can be constrained to generate molecules that are synthetically accessible and have favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Furthermore, AI can assist in identifying potential biological targets for this compound by analyzing large-scale biological data, such as genomic and proteomic data. nih.gov This can help to uncover novel mechanisms of action and expand the therapeutic potential of this class of compounds.

Table 4: Applications of AI and Machine Learning in Benzamide Research

| AI/ML Application | Description | Potential Impact on this compound Research |

| Predictive Modeling | Algorithms that predict biological activity and ADME properties. nih.gov | Rapidly screen virtual libraries of derivatives to identify promising candidates. |

| Generative Design | AI models that create novel molecular structures. mdpi.com | Design new benzamides with optimized properties for specific targets. |

| Target Identification | Analysis of large biological datasets to identify potential drug targets. nih.gov | Uncover new therapeutic applications and mechanisms of action. |

Strategies for Overcoming Challenges in Benzamide Research and Development (excluding drug resistance and toxicity)

Despite the promise of benzamide scaffolds, several challenges exist in their research and development, beyond the common hurdles of drug resistance and toxicity.

One significant challenge is achieving high selectivity for the desired biological target, especially within large protein families like kinases. mdpi.com A lack of selectivity can lead to off-target effects. Strategies to overcome this include structure-based drug design, where high-resolution structural data of the target protein is used to design more specific inhibitors. Computational methods, including AI/ML, can also be employed to predict selectivity profiles.

Another challenge is ensuring that the compound has appropriate physicochemical properties for its intended application. For example, for drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is crucial. nih.gov Optimizing properties like solubility, lipophilicity, and metabolic stability is a key aspect of the development process. This often involves a careful and iterative process of chemical modification and property assessment.

The scalability of the synthetic route is also a critical consideration for the eventual translation of a compound from the laboratory to clinical or commercial use. A synthetic pathway that is efficient and cost-effective on a large scale is essential. Research into novel synthetic methods, as discussed in section 7.1, is vital for addressing this challenge.

Finally, navigating the complex landscape of intellectual property is a non-scientific but critical challenge. Ensuring that a novel compound and its applications are patentable is a key consideration for securing funding and enabling further development.

Table 5: Challenges and Strategies in Benzamide R&D

| Challenge | Potential Strategy |

| Target Selectivity | Structure-based drug design and computational modeling to enhance specificity. mdpi.com |

| Physicochemical Properties | Iterative chemical modification and property profiling to optimize for the desired application (e.g., CNS penetration). nih.gov |

| Synthetic Scalability | Development of efficient, cost-effective, and sustainable large-scale synthetic routes. |

| Intellectual Property | Thorough patent landscape analysis and strategic filing of new inventions. |

Q & A

Q. Q1. What are the optimized synthetic routes for N-(3-isopropoxyphenyl)-3-methylbenzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling 3-methylbenzoyl chloride with 3-isopropoxyaniline under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane. Key factors include:

- Temperature control (0–5°C during coupling to minimize side reactions).

- Solvent selection (polar aprotic solvents enhance nucleophilicity of the amine).

- Purification techniques (column chromatography or recrystallization to achieve >95% purity).

Yields can vary (60–85%) depending on stoichiometric ratios and catalyst use (e.g., DMAP for accelerated acylation) .

Q. Q2. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

Methodological Answer:

- X-ray crystallography (using SHELX programs for refinement) resolves bond lengths and angles, confirming the isopropoxy group’s spatial orientation .

- NMR spectroscopy : H NMR (δ 1.3 ppm for isopropyl CH, δ 7.2–8.1 ppm for aromatic protons) and C NMR (δ 165 ppm for the amide carbonyl) are essential for functional group identification .

- Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H] at m/z 298.2) .

Advanced Research Questions

Q. Q3. How do substituents on the benzamide core influence biological activity, and what computational methods predict target binding affinity?

Methodological Answer:

- Structure-activity relationship (SAR) studies reveal that the isopropoxy group enhances lipophilicity, improving membrane permeability. Methyl substitution at the 3-position on benzamide increases steric hindrance, potentially reducing off-target interactions .

- Docking simulations (AutoDock Vina or Schrödinger Suite) model interactions with enzymes like cyclooxygenase-2 (COX-2), showing hydrogen bonding between the amide carbonyl and Arg120. MD simulations further assess stability of ligand-receptor complexes .

Q. Q4. What strategies resolve contradictions in spectral data (e.g., unexpected NOESY correlations or split NMR peaks)?

Methodological Answer:

- Dynamic NMR analysis (variable-temperature H NMR) identifies rotational barriers in the amide bond, which may cause peak splitting. For example, slow rotation at 25°C can merge into a singlet at 60°C .

- Crystallographic validation (via SHELXL refinement) resolves ambiguities in NOESY data by confirming spatial proximity of aromatic protons and the isopropyl group .

Q. Q5. How does this compound interact with cytochrome P450 enzymes, and what are implications for metabolic stability?

Methodological Answer:

- In vitro microsomal assays (human liver microsomes + NADPH) identify primary metabolites (e.g., hydroxylation at the benzamide ring or O-dealkylation of isopropoxy). LC-MS/MS quantifies metabolite formation rates .

- CYP inhibition assays (fluorogenic substrates) show IC values >10 μM for CYP3A4, suggesting low risk of drug-drug interactions. Data correlate with molecular docking results predicting weak binding to CYP active sites .

Experimental Design and Data Analysis

Q. Q6. What in vivo models are appropriate for evaluating the anti-inflammatory efficacy of this compound, and how are endpoints quantified?

Methodological Answer:

- Murine carrageenan-induced paw edema : Administer 10–50 mg/kg (oral or i.p.) and measure paw volume via plethysmography at 0, 2, 4, and 6 hours. Compare to indomethacin controls .

- Cytokine profiling (ELISA for IL-6 and TNF-α in serum) and histopathology (H&E staining of tissue sections) validate mechanistic effects .

Q. Q7. How can differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) optimize polymorph screening?

Methodological Answer:

- DSC identifies melting endotherms (e.g., sharp peak at 145°C for Form I vs. broad peak at 138°C for Form II).

- PXRD distinguishes polymorphs by unique diffraction patterns (e.g., Form I: peaks at 2θ = 12.5°, 15.8°; Form II: 11.2°, 17.4°). Slurry conversion experiments in ethanol/water mixtures stabilize the thermodynamically favored form .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.